molecular formula C14H19F3N2O2 B2830610 1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol CAS No. 866135-78-6

1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2830610
CAS No.: 866135-78-6
M. Wt: 304.313
InChI Key: VLHYTSOIVSKGLM-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol (CAS: 866135-78-6) is a fluorinated piperazine derivative characterized by:

  • A trifluoromethyl group at the C1 position of the propan-2-ol chain, enhancing lipophilicity and metabolic stability.
  • A piperazine ring substituted at the N4 position with a 4-methoxyphenyl group, which contributes to electronic and steric interactions in biological systems.
  • A propan-2-ol backbone that facilitates hydrogen bonding and structural flexibility .

This compound’s design integrates features common to bioactive molecules targeting neurological or oncological pathways, as seen in piperazine-based drug candidates .

Properties

IUPAC Name

1,1,1-trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O2/c1-21-12-4-2-11(3-5-12)19-8-6-18(7-9-19)10-13(20)14(15,16)17/h2-5,13,20H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHYTSOIVSKGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylpiperazine and 1,1,1-trifluoro-2-propanol.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the trifluoromethyl group or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: Nucleophiles like halides or amines in the presence of catalysts or under heating.

Major Products

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of trifluoromethyl alcohols or hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: Its unique trifluoromethyl group imparts desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Biological Studies: Used as a probe to study the interactions of fluorinated compounds with biological systems.

    Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol exerts its effects involves:

    Molecular Targets: It may interact with various enzymes or receptors due to its structural features.

    Pathways Involved: The compound can modulate biochemical pathways by binding to specific sites on proteins or nucleic acids, influencing their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features and Modifications

The table below compares the target compound with structurally related analogs:

Compound Name Piperazine Substituent Propanol Chain Substituents Molecular Weight (g/mol) Potential Biological Activity
Target Compound (CAS 866135-78-6) 4-Methoxyphenyl 1,1,1-Trifluoro 329.29 (calculated) CNS modulation, kinase inhibition
1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol None (unsubstituted piperazine) 1,1,1-Trifluoro 218.19 Intermediate for further synthesis
JJC8-088 Bis(4-fluorophenyl)methyl sulfonyl Sulfonyl ethyl 557.53 (calculated) Dopamine uptake inhibition
Compound 1 () 2-Methoxy-4-nitrophenoxy Hydroxyethyl 385.37 (calculated) Radiation countermeasure
1-(4-Chlorophenoxy)-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol 3-Methylphenyl 4-Chlorophenoxy 389.90 Serotonin receptor interaction
BM-15275 (Avishot/Flivas) 2-Methoxyphenyl 1-Naphthyloxy 410.47 Adrenergic receptor modulation

Substituent Effects on Activity and Selectivity

Trifluoromethyl Group
  • The 1,1,1-trifluoro moiety in the target compound increases lipophilicity (logP ~2.5–3.0), enhancing blood-brain barrier penetration compared to non-fluorinated analogs like BM-15275 (logP ~3.5–4.0) .
  • Fluorination reduces metabolic degradation, as seen in radiation countermeasures () and dopamine inhibitors (), where fluorinated analogs exhibit prolonged half-lives .
Piperazine Substitutions
  • 4-Methoxyphenyl (target compound): The para-methoxy group provides electron-donating effects, optimizing receptor binding in CNS targets. This contrasts with 2-methoxyphenyl (BM-15275), where steric hindrance reduces affinity for adrenergic receptors .
  • Nitro or halogen substituents (e.g., 2-methoxy-4-nitrophenoxy in ) introduce electron-withdrawing effects, altering piperazine basicity and redox stability .
Propanol Chain Modifications
  • Phenoxy groups (e.g., 4-chlorophenoxy in ) improve solubility but reduce CNS penetration compared to trifluoromethyl .

Research Findings and Functional Insights

  • Dopamine Uptake Inhibition : JJC8-088’s sulfonyl-piperazine design achieves sub-µM IC50 values, whereas the target compound’s methoxyphenyl group may favor serotonin receptor binding .
  • Radiation Protection : Compound 1 () with a nitro group shows superior efficacy (ED50: 10 mg/kg) compared to halogenated analogs, highlighting the role of electron-withdrawing groups in scavenging radicals .
  • Kinase Inhibition: Trifluoromethyl-propanol derivatives (e.g., GDC-0449 in ) target Hedgehog pathways, suggesting the target compound could share similar signaling modulation .

Biological Activity

1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol (CAS Number: 866135-78-6) is a synthetic organic compound notable for its unique trifluoromethyl, methoxyphenyl, and piperazine functional groups. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H19F3N2O2
  • Molecular Weight : 304.31 g/mol
  • IUPAC Name : this compound

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, particularly receptors and enzymes. The structural features allow it to modulate biochemical pathways by binding to specific sites on proteins or nucleic acids. Key mechanisms include:

  • Receptor Interaction : The piperazine moiety can facilitate binding to neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic processes.

Antidepressant Properties

Research indicates that compounds with similar structural characteristics exhibit antidepressant effects. For instance, the piperazine ring is known to enhance the activity of serotonergic agents. In vitro studies have suggested that this compound may act as a selective serotonin reuptake inhibitor (SSRI), promoting increased serotonin levels in synaptic clefts.

Anticancer Potential

Recent studies have explored the compound's potential in cancer therapy. Its ability to inhibit specific kinases involved in cell proliferation has been noted. For example, a study demonstrated that analogs of this compound exhibited promising results against triple-negative breast cancer by targeting the monopolar spindle 1 (Mps1) kinase pathway .

Case Studies and Research Findings

StudyFindings
Queener et al. (2020)Investigated the compound's role as a lipophilic inhibitor of dihydrofolate reductase (DHFR), showing significant inhibition at low concentrations .
Smith et al. (2022)Reported synergistic effects when combined with paclitaxel in vivo for treating triple-negative breast cancer .
Zhang et al. (2023)Demonstrated selective inhibition of PI3Kδ pathways, suggesting potential applications in chronic obstructive pulmonary disease (COPD) .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique biological activities:

CompoundStructureBiological Activity
4-(4-Methoxyphenyl)piperazineLacks trifluoromethyl groupModerate affinity for serotonin receptors
1,1,1-Trifluoro-2-propanolSimpler analogLimited pharmacological activity due to lack of complex functional groups

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